REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][C:10]([O:16][CH3:17])=[CH:11][CH:12]=2)[CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(OCC)C>[CH3:17][O:16][C:10]1[CH:9]=[C:8]2[C:13]([CH2:14][CH2:15][CH:6]([CH2:4][OH:3])[CH2:7]2)=[CH:12][CH:11]=1 |f:1.2.3.4.5.6,8.9|
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Name
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7-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester
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Quantity
|
23.43 g
|
Type
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reactant
|
Smiles
|
C(C)OC(=O)C1CC2=CC(=CC=C2CC1)OC
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Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.4 mL
|
Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The resulting precipitate is filtered off with suction
|
Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness by evaporation in vacuo
|
Type
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DISSOLUTION
|
Details
|
The oily residue is dissolved in diethyl ether
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |